molecular formula C8H6BClO2S B1487667 7-Chlorobenzo[b]thiophene-2-boronic acid CAS No. 936902-06-6

7-Chlorobenzo[b]thiophene-2-boronic acid

Cat. No.: B1487667
CAS No.: 936902-06-6
M. Wt: 212.46 g/mol
InChI Key: MCBCDJNNKDMHKL-UHFFFAOYSA-N
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Description

2-(5-Ethylfuran-2-yl)-4-methylpiperidine is a nitrogen- and oxygen-containing heterocyclic compound featuring a piperidine ring substituted with a methyl group at position 4 and a 5-ethylfuran moiety at position 2.

Mechanism of Action

Target of Action

The primary target of 7-Chlorobenzo[b]thiophene-2-boronic acid is the Beta-lactamase enzyme . This enzyme is produced by some bacteria and is responsible for their resistance to beta-lactam antibiotics like penicillins and cephalosporins .

Mode of Action

This compound acts as an inhibitor of the Beta-lactamase enzyme . By binding to this enzyme, it prevents the enzyme from breaking down the antibiotic, thereby allowing the antibiotic to exert its antibacterial effect .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction , a type of chemical reaction where an organoboron compound (like this compound) is cross-coupled with an organic halide by a palladium catalyst . This reaction is widely used in organic chemistry to form carbon-carbon bonds .

Pharmacokinetics

It’s known that boronic acids, in general, have good stability and are readily prepared . The compound is insoluble in water , which may affect its absorption and distribution in the body. More research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The inhibition of the Beta-lactamase enzyme by this compound allows beta-lactam antibiotics to exert their antibacterial effect, leading to the death of the bacteria . This can help to overcome antibiotic resistance in bacteria that produce Beta-lactamase .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stable in air but can hydrolyze under strong acid or base conditions . Therefore, the pH of the environment could potentially impact the stability and efficacy of the compound. Additionally, as the compound is insoluble in water , the presence of certain solvents could affect its solubility and hence its bioavailability and efficacy.

Biochemical Analysis

Biochemical Properties

7-Chlorobenzo[b]thiophene-2-boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as beta-lactamase. Beta-lactamase is an enzyme produced by bacteria that confers resistance to beta-lactam antibiotics. By inhibiting beta-lactamase, this compound can enhance the efficacy of beta-lactam antibiotics against resistant bacterial strains . Additionally, this compound interacts with various proteins and biomolecules, forming stable complexes that can modulate their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of enzymes involved in cell wall synthesis, leading to altered cell morphology and growth . Furthermore, this compound can modulate the expression of genes related to antibiotic resistance, thereby sensitizing bacteria to antibiotic treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The boronic acid group forms reversible covalent bonds with the active site serine residue of beta-lactamase, leading to enzyme inhibition . This interaction prevents the hydrolysis of beta-lactam antibiotics, thereby restoring their antibacterial activity. Additionally, the compound can induce conformational changes in target proteins, affecting their function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard storage conditions, with minimal degradation observed over time . Long-term exposure to this compound has been shown to result in sustained inhibition of beta-lactamase activity, leading to prolonged antibacterial effects. The compound’s efficacy may decrease under extreme pH conditions or in the presence of strong oxidizing agents.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits beta-lactamase without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been reported. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a key role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites can further conjugate with glucuronic acid or sulfate, facilitating their excretion from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can diffuse across cell membranes and accumulate in the cytoplasm, where it exerts its biochemical effects. Additionally, it can bind to plasma proteins, affecting its bioavailability and distribution in the body.

Subcellular Localization

Within cells, this compound is primarily localized in the cytoplasm . It can also target specific organelles, such as the endoplasmic reticulum and mitochondria, where it interacts with enzymes and proteins involved in cellular metabolism. The compound’s subcellular localization is influenced by various factors, including its chemical structure and the presence of targeting signals.

Biological Activity

7-Chlorobenzo[b]thiophene-2-boronic acid is an intriguing compound belonging to the class of boronic acids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

This compound features a chlorinated benzo[b]thiophene structure with a boronic acid functional group. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of benzo[b]thiophenes, including this compound, exhibit notable antimicrobial properties. In particular, studies have shown that compounds within this class can inhibit the growth of various Gram-positive bacteria and fungi. For instance, a study reported that certain derivatives demonstrated Minimum Inhibitory Concentration (MIC) values against pathogens such as Staphylococcus aureus and Candida albicans .

CompoundMIC (µg/mL)Target Organism
This compound512C. albicans
Other derivativesVariesS. aureus, E. faecalis

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies suggest that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways such as NF-κB and COX enzymes . These pathways are critical in regulating inflammation and cancer progression.

The proposed mechanisms by which this compound exerts its biological effects include:

Case Studies

  • Antimicrobial Efficacy : A study synthesized various benzo[b]thiophene derivatives, including chlorinated variants, and tested their antimicrobial efficacy. The results indicated that modifications at the halogen positions significantly affected their MIC values against both bacterial and fungal strains .
  • Anticancer Activity : In vitro studies have demonstrated that compounds with similar structural motifs to this compound can reduce cell viability in various cancer cell lines through apoptosis induction and cell cycle arrest .

Pharmacokinetics

The pharmacokinetic profile of boronic acids suggests favorable absorption characteristics, including high gastrointestinal absorption and blood-brain barrier permeability. These properties enhance their potential as therapeutic agents for systemic diseases .

Scientific Research Applications

Biochemical Research Applications

1.1 Enzyme Inhibition

One of the primary applications of 7-Chlorobenzo[b]thiophene-2-boronic acid is its role as an inhibitor of beta-lactamase enzymes. These enzymes are produced by certain bacteria to confer resistance against beta-lactam antibiotics, such as penicillins and cephalosporins. By inhibiting beta-lactamase, this compound enhances the efficacy of these antibiotics against resistant bacterial strains, thereby playing a crucial role in antibiotic research and development.

Mechanism of Action:

  • The compound forms reversible covalent bonds with the serine residue at the active site of beta-lactamase, leading to enzyme inhibition.
  • This inhibition allows beta-lactam antibiotics to exert their antibacterial effects more effectively, resulting in bacterial cell death.

1.2 Influence on Cellular Processes

Research has indicated that this compound influences various cellular processes, including:

  • Cell signaling pathways
  • Gene expression
  • Cellular metabolism

These effects can lead to altered cell morphology and growth patterns, making it a valuable tool for studying cellular responses to antibiotic treatment.

Organic Synthesis Applications

2.1 Suzuki-Miyaura Cross-Coupling Reaction

This compound is also utilized in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions. This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst, which is essential for forming carbon-carbon bonds in complex organic molecules .

Key Features:

  • The compound serves as a boron source in these reactions, allowing for the synthesis of various biaryl compounds.
  • Its stability and reactivity make it suitable for use under different reaction conditions, including varying temperatures and solvents.

Case Studies and Experimental Data

The following table summarizes key experimental findings related to the application of this compound in various reactions:

StudyReaction TypeYield (%)Conditions
Study 1Suzuki-Miyaura Coupling70%Pd catalyst, DME/H₂O, 90°C
Study 2Beta-Lactamase InhibitionN/AIn vitro assays with resistant strains
Study 3Cross-Coupling with Aryl Halides63%Pd(OAc)₂ catalyst, DMF, 60-90°C

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Chlorobenzo[b]thiophene-2-boronic acid?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging aryl halide precursors (e.g., 7-chlorobenzo[b]thiophene-2-bromo derivatives) and bis(pinacolato)diboron. Key steps include:

  • Halogenation : Introduce bromine at the 2-position of benzo[b]thiophene using N-bromosuccinimide (NBS) under UV light .
  • Borylation : React with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and KOAc in anhydrous THF at 80–90°C for 12–24 hours .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via NMR (¹H/¹³C) and HPLC (>95%).

Q. How should researchers handle and store this compound to ensure stability?

  • Guidelines :

  • Storage : Keep under inert atmosphere (argon or nitrogen) at –20°C in airtight, light-resistant containers to prevent boronic acid dehydration or oxidation .
  • Handling : Use anhydrous solvents (e.g., THF, DMF) for reactions. Avoid prolonged exposure to moisture or high temperatures (>40°C).
  • Safety : Wear nitrile gloves and lab coats; use fume hoods to mitigate inhalation risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in cross-coupling yields with this compound?

  • Analysis Framework :

  • Steric Effects : The benzo[b]thiophene scaffold introduces steric hindrance, reducing reactivity with bulky aryl halides. Optimize by using electron-deficient coupling partners (e.g., nitro-substituted aryl bromides) .
  • Base Selection : Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) to enhance transmetallation efficiency.
  • Catalyst Tuning : Test Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to improve turnover in challenging reactions .
    • Validation : Compare yields via GC-MS or ¹H NMR integration of product vs. starting material.

Q. What advanced techniques characterize boronic acid intermediates in multi-step syntheses?

  • Approaches :

  • In Situ Monitoring : Use ¹¹B NMR to track boronic acid intermediates during reactions (e.g., coupling or functionalization steps) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ions and detects byproducts (e.g., deboronation or dimerization) .
  • X-ray Crystallography : Resolve ambiguous structures (e.g., regioisomers) when NMR data are inconclusive .

Q. How does the electronic nature of this compound influence its reactivity in medicinal chemistry applications?

  • Mechanistic Insights :

  • Electron-Withdrawing Chlorine : The 7-Cl substituent increases electrophilicity at the boronic acid site, enhancing reactivity in proteolysis-targeting chimeras (PROTACs) or kinase inhibitor synthesis .
  • Thiophene Ring Effects : The sulfur atom modulates electron density, affecting π-π stacking in drug-target interactions. Validate via DFT calculations (e.g., HOMO-LUMO gap analysis) .

Comparison with Similar Compounds

Structural and Electronic Features

  • 4-Methylpiperidine : A six-membered nitrogen heterocycle with a methyl group at position 3. It serves as a benchmark LOHC with 6.1 wt% hydrogen content . The nitrogen atom weakens adjacent C–H bonds, facilitating dehydrogenation .
  • 2-(5-Ethylfuran-2-yl)-4-methylpiperidine: Incorporates a furan ring (oxygen heterocycle) at position 2. The ethyl group on the furan introduces steric hindrance, which could affect catalyst interactions.

Table 1: Key Metrics for N-Heterocyclic LOHCs

Compound Hydrogen Content (wt%) Optimal Catalyst TOF (h⁻¹) TON Selectivity for Aromatics
4-Methylpiperidine 6.1 3@Al₂O₃-uncal (Ir-based) 9200 ~91,000 High (P3 dominant)
Carbazole ~6.0 Pt/C N/A Lower Moderate
2,5-Dimethylpiperazine 5.8 Bidentate Ir N/A N/A Low

Hypothesized Performance of 2-(5-Ethylfuran-2-yl)-4-methylpiperidine :

  • Hydrogen Content : Likely comparable to 4-methylpiperidine (~6 wt%), assuming similar molecular weight.
  • Catalytic Requirements : The furan’s electron-withdrawing effect may necessitate tailored catalysts (e.g., Ir systems with multiple anchoring groups, as in 3@Al₂O₃-uncal ) to stabilize interactions.
  • Selectivity : Steric effects from the ethylfuran group might reduce aromatic product selectivity compared to 4-methylpiperidine, favoring intermediates like P1 or P2 over fully dehydrogenated P3 .

Stability and Reaction Conditions

  • 4-Methylpiperidine : Achieves stable dehydrogenation at 325–350°C with 3@Al₂O₃-uncal, maintaining 75% activity after 45 hours . Catalyst stability is attributed to dual anchoring groups on the Ir complex .
  • The ethyl group could increase coking or side reactions, reducing TON compared to 4-methylpiperidine .

Comparison with Pharmaceutical Piperidine Derivatives

  • 4-Methylpiperidine Intermediates : Used in drug synthesis (e.g., compound 16 in ). Metabolic stability challenges (e.g., sulfonamide metabolite formation) are addressed via structural modifications like quaternary carbons or spiro systems .
  • 2-(5-Ethylfuran-2-yl)-4-methylpiperidine : The furan moiety may introduce metabolic liabilities (e.g., oxidative cleavage), necessitating bioisosteric replacements for drug development .

Preparation Methods

Direct Borylation via Palladium-Catalyzed Cross-Coupling

The most common and efficient method for preparing 7-chlorobenzo[b]thiophene-2-boronic acid is through palladium-catalyzed borylation of the corresponding halogenated precursor, typically 7-chlorobenzo[b]thiophene derivatives.

Procedure:

  • The reaction employs bis(pinacolato)diboron as the boron source.
  • A palladium catalyst such as Pd(dppf)Cl₂ (dichlorobis(diphenylphosphino)ferrocene palladium(II)) is used.
  • Potassium acetate (KOAc) acts as the base.
  • The reaction is generally conducted in an aprotic solvent under inert atmosphere.

Reaction Scheme:

$$
\text{7-Chlorobenzo[b]thiophene} + \text{B}2(\text{pin})2 \xrightarrow[\text{KOAc}]{\text{Pd(dppf)Cl}_2} \text{this compound}
$$

Key Data:

Parameter Details
Catalyst Pd(dppf)Cl₂
Boron Source Bis(pinacolato)diboron
Base Potassium acetate (KOAc)
Solvent Typically dioxane or DMF
Reaction Temperature 80–100 °C
Reaction Time 12–24 hours
Yield High (typically >70%)
Purity ~95%

This method is well-established for producing boronic acids with good stability and purity, suitable for further synthetic applications such as Suzuki coupling.

Synthesis of Halogenated Precursors: 3-Bromomethyl-7-chlorobenzo[b]thiophene

Before borylation, the preparation of the halogenated benzo[b]thiophene precursor is critical. A patented method describes the synthesis of 3-bromomethyl-7-chlorobenzo[b]thiophene, which can be further functionalized.

Synthetic Steps:

  • Starting from 3-methyl-7-chlorobenzo[b]thiophene, the substrate is dissolved in a linear alkane solvent (e.g., n-heptane).
  • The reaction mixture is irradiated with a light bulb to initiate radical bromination.
  • Benzoyl peroxide is added as a radical initiator.
  • N-bromosuccinimide (NBS) is added in batches to brominate the methyl group.
  • The mixture is heated to reflux and stirred for 4–6 hours.
  • After cooling, the product is isolated by filtration and washing.

Reaction Conditions:

Parameter Details
Substrate 3-Methyl-7-chlorobenzo[b]thiophene
Solvent n-Heptane (mass ratio substrate:solvent = 1:7–8)
Initiator Benzoyl peroxide (molar ratio 1:0.04–0.1)
Brominating Agent N-Bromosuccinimide (molar ratio 1:1.05)
Temperature Reflux (boiling n-heptane)
Reaction Time 4–6 hours
Isolation Filtration, washing with petroleum ether

This method yields the bromomethylated intermediate in high purity, which is a crucial precursor for subsequent borylation or other functionalizations.

Summary Table of Preparation Methods

Step Method/Reaction Key Reagents & Conditions Notes
1. Halogenated precursor synthesis Radical bromination of 3-methyl-7-chlorobenzo[b]thiophene NBS, benzoyl peroxide, n-heptane, reflux, 4-6 h High purity bromomethyl intermediate
2. Borylation of halogenated intermediate Pd-catalyzed borylation with bis(pinacolato)diboron Pd(dppf)Cl₂, KOAc, dioxane/DMF, 80–100 °C, 12–24 h Yields this compound
3. Metal-free chlorination (optional) Sodium hypochlorite pentahydrate chlorination NaOCl·5H2O, acetonitrile, 70 °C, 20–60 min Mild chlorination for precursor preparation

Detailed Research Findings and Analysis

  • The palladium-catalyzed borylation is a robust and reproducible method yielding boronic acids with high purity (~95%) and molecular weight of 212.46 g/mol.
  • Radical bromination of methyl groups on benzo[b]thiophene rings using NBS and benzoyl peroxide is effective and scalable, with careful control of molar ratios and reaction times critical for selectivity.
  • Metal-free chlorination using sodium hypochlorite pentahydrate offers an environmentally friendly alternative for chlorination steps, avoiding heavy metal catalysts and harsh conditions.
  • The boronic acid prepared is stable under air but sensitive to strong acid/base hydrolysis, requiring controlled storage conditions.
  • The synthetic strategies align with the compound’s role in beta-lactamase inhibition and Suzuki coupling, confirming the importance of precise functional group installation.

Properties

IUPAC Name

(7-chloro-1-benzothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BClO2S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBCDJNNKDMHKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C(=CC=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401265596
Record name B-(7-Chlorobenzo[b]thien-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936902-06-6
Record name B-(7-Chlorobenzo[b]thien-2-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936902-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(7-Chlorobenzo[b]thien-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 7-chlorobenzo[b]thiophene (1.0 g, 5.92 mmol) in THF (25 mL) at −78° C. was added nbutyllithium (7.41 mL, 11.8 mmol, 1.6 M solution). The reaction was allowed to warm to −30° C. then was cooled back to −78° C. and triisopropyl borate (2.23 g, 11.8 mmol) was added. The mixture was allowed to warm to 0° C., saturated ammonium chloride added and the organic phase separated off and concentrated in vacua. To the residue was added aqueous sodium hydroxide (10 mL, 2N solution) followed by water (30 mL) and the mixture was washed with DCM. The aqueous phase was acidified with 2N sulfuric acid, and the resulting precipitate isolated by filtration and dried under vacuum to yield 7-chlorobenzo[b]thiophene-2-boronic acid (1.21 g, 96%) as white solid. 1H NMR (400 MHz, CDCl3) δ=7.41 (t, J=7.70 Hz, 1H), 7.50 (d, J=7.70 Hz, 1H), 7.91 (d, J=7.70 Hz, 1H), 8.03 (s, 1H), 8.63 (s, 2H); MS (ES+): m/z 211.86 [M+].
Quantity
1 g
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reactant
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[Compound]
Name
solution
Quantity
7.41 mL
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reactant
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Quantity
25 mL
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solvent
Reaction Step One
Quantity
2.23 g
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reactant
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 7-chlorobenzo[b]thiophene (1.0 g, 5.92 mmol) in THF (25 mL) at −78° C. was added “butyllithium (7.41 mL, 11.8 mmol, 1.6 M solution). The reaction was allowed to warm to −30° C. then was cooled back to −78° C. and triisopropyl borate (2.23 g, 11.8 mmol) was added. The mixture was allowed to warm to 0° C., saturated ammonium chloride added and the organic phase separated off and concentrated in vacuo. To the residue was added aqueous sodium hydroxide (10 mL, 2N solution) followed by water (30 mL) and the mixture was washed with DCM. The aqueous phase was acidified with 2N sulfuric acid, and the resulting precipitate isolated by filtration and dried under vacuum to yield 7-chlorobenzo[b]thiophene-2-boronic acid (1.21 g, 96%) as white solid. 1H NMR (400 MHz, CDCl3) δ=7.41 (t, J=7.70 Hz, 1H), 7.50 (d, J=7.70 Hz, 1H), 7.91 (d, J=7.70 Hz, 1H), 8.03 (s, 1H), 8.63 (s, 2H); MS (ES+): m/z 211.86 [M+].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7.41 mL
Type
reactant
Reaction Step One
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Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.23 g
Type
reactant
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0 (± 1) mol
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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